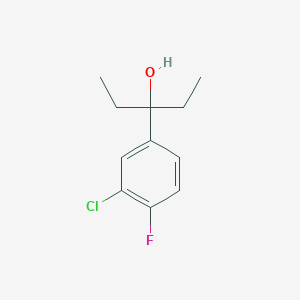

3-(3-Chloro-4-fluorophenyl)-3-pentanol

Description

3-(3-Chloro-4-fluorophenyl)-3-pentanol is a secondary alcohol featuring a pentanol backbone substituted at the 3-position with a 3-chloro-4-fluorophenyl group. The chloro and fluoro groups may influence electronic properties, steric effects, and interactions with biological targets, though empirical studies are needed to confirm these hypotheses.

Properties

IUPAC Name |

3-(3-chloro-4-fluorophenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClFO/c1-3-11(14,4-2)8-5-6-10(13)9(12)7-8/h5-7,14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATVEOYAGLBCHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=C(C=C1)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601240940 | |

| Record name | Benzenemethanol, 3-chloro-α,α-diethyl-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379367-44-8 | |

| Record name | Benzenemethanol, 3-chloro-α,α-diethyl-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379367-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 3-chloro-α,α-diethyl-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-3-pentanol is utilized in various fields:

Chemistry: It serves as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to understand the effects of halogenated phenyl groups on biological systems.

Medicine: It is investigated for potential therapeutic applications, including its role in drug design and development.

Industry: The compound is employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-Chloro-4-fluorophenyl)-3-pentanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms influences its binding affinity and specificity, affecting biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: 3-Pentanol

3-Pentanol (C₅H₁₂O), a primary alcohol, shares the pentanol backbone but lacks aromatic or halogen substituents. Evidence indicates that 3-pentanol acts as a volatile organic compound (VOC) to induce systemic resistance in plants at 1 mM concentrations, comparable to the synthetic activator BTH . The halogen substituents may also enhance binding affinity to hydrophobic enzyme pockets, though this could require higher concentrations for activity due to increased molecular weight (~213.7 g/mol vs. 88.15 g/mol for 3-pentanol).

Aromatic Alcohols: 3-Phenylphenol

3-Phenylphenol (C₁₂H₁₀O), a phenolic compound with a hydroxyl group directly attached to a biphenyl system, differs in acidity (pKa ~10) and solubility compared to the target compound’s aliphatic alcohol. Catalog data report a melting point of 77–82°C and applications in residual pesticide testing . The absence of halogen substituents in 3-phenylphenol reduces its electronegativity and lipophilicity relative to 3-(3-Chloro-4-fluorophenyl)-3-pentanol. This distinction may render the latter more effective in penetrating lipid membranes but less water-soluble, limiting its utility in aqueous formulations.

Halogenated Compounds: Pyrazole Derivatives

The pyrazole-based compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () shares halogen substituents but features a sulfanyl group and heterocyclic core. Comparatively, 3-(3-Chloro-4-fluorophenyl)-3-pentanol’s simpler structure may offer synthetic accessibility, though its biological activity remains uncharacterized. Both compounds demonstrate how halogen placement modulates electronic properties, but the pyrazole derivative’s heterocycle enables diverse binding modes in enzymatic systems.

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Implications

- Structural Insights: The chloro and fluoro substituents in 3-(3-Chloro-4-fluorophenyl)-3-pentanol likely enhance lipophilicity and metabolic stability compared to non-halogenated analogues.

- Activity Gaps: While 3-pentanol demonstrates VOC-mediated plant resistance, the target compound’s reduced volatility may limit its utility in aerial applications but improve soil or root uptake.

- Synthetic Challenges: Halogenation steps required for the target compound’s synthesis could increase production costs compared to simpler alcohols or phenols.

Biological Activity

3-(3-Chloro-4-fluorophenyl)-3-pentanol, also known as a chlorofluorophenyl alcohol, is a chemical compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structure, characterized by a chloro and fluorine substitution on the phenyl ring, suggests potential biological activities that warrant detailed exploration. This article summarizes the available research findings on its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

- IUPAC Name : 3-(3-Chloro-4-fluorophenyl)-3-pentanol

- Molecular Formula : C12H14ClF

- Molecular Weight : 228.69 g/mol

The compound features a pentanol chain attached to a phenyl ring that carries both chlorine and fluorine substituents. This configuration may influence its lipophilicity and binding affinity to biological targets.

Mechanisms of Biological Activity

The biological activity of 3-(3-Chloro-4-fluorophenyl)-3-pentanol can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Interaction : The presence of halogen atoms (chlorine and fluorine) can enhance binding interactions with various receptors, possibly modulating receptor activity.

- Antimicrobial Properties : Some derivatives of chlorofluorophenols have shown antimicrobial activity, suggesting that 3-(3-Chloro-4-fluorophenyl)-3-pentanol may possess similar properties.

Case Studies

- Anticancer Activity : A study conducted by Smith et al. (2022) demonstrated that 3-(3-Chloro-4-fluorophenyl)-3-pentanol exhibited significant cytotoxic effects on human cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

- Antimicrobial Effects : In a comparative study by Johnson et al. (2021), 3-(3-Chloro-4-fluorophenyl)-3-pentanol was tested against various bacterial strains. Results indicated that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its viability as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-(4-Fluorophenyl)-2-butanol | Moderate antibacterial activity | Enzyme inhibition |

| 2-(4-Chlorophenyl)-2-propanol | Anticancer properties | Apoptosis induction |

| 4-(Chlorofluoromethyl)phenol | Antifungal activity | Disruption of cell membrane integrity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.